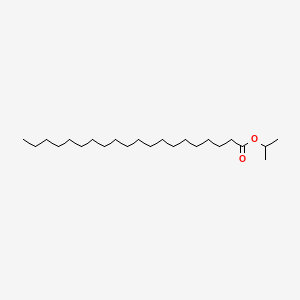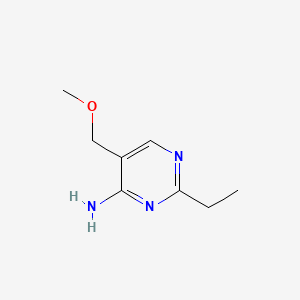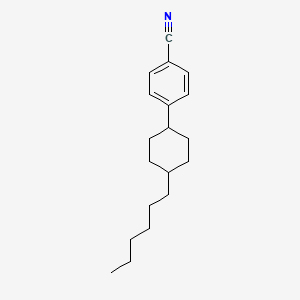![molecular formula C14H18N2O B1622869 1'-Ethylspiro[indoline-3,4'-piperidin]-2-one CAS No. 59022-55-8](/img/structure/B1622869.png)
1'-Ethylspiro[indoline-3,4'-piperidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- is a spiro compound that features a unique structure where an indoline ring is fused with a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- typically involves the formation of the spiro linkage between the indoline and piperidine rings. One common method involves the cyclization of an indoline derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- may involve continuous flow chemistry techniques to enhance yield and purity. These methods allow for precise control over reaction parameters, leading to more efficient and scalable production processes .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro(indoline-3,4’-piperidine): Similar structure but lacks the 1’-ethyl group.
Spiro(indoline-3,4’-piperidine)-1’-methyl: Contains a methyl group instead of an ethyl group.
Spiro(indoline-3,4’-piperidine)-1’-cyano: Features a cyano group at the 1’ position.
Uniqueness
Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1’-ethyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Eigenschaften
CAS-Nummer |
59022-55-8 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
1'-ethylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C14H18N2O/c1-2-16-9-7-14(8-10-16)11-5-3-4-6-12(11)15-13(14)17/h3-6H,2,7-10H2,1H3,(H,15,17) |
InChI-Schlüssel |
NMQXSMRPHNDIOB-UHFFFAOYSA-N |
SMILES |
CCN1CCC2(CC1)C3=CC=CC=C3NC2=O |
Kanonische SMILES |
CCN1CCC2(CC1)C3=CC=CC=C3NC2=O |
Key on ui other cas no. |
59022-55-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline](/img/structure/B1622797.png)









